REACTION_CXSMILES
|
[O-]S([O-])(=O)=O.[Mg+2].S(=O)(=O)(O)O.[Br:12][C:13]1[CH:14]=[C:15]([CH:19]=[C:20]([I:22])[CH:21]=1)[C:16]([OH:18])=[O:17].[C:23](O)([CH3:26])([CH3:25])[CH3:24]>ClCCl>[Br:12][C:13]1[CH:14]=[C:15]([CH:19]=[C:20]([I:22])[CH:21]=1)[C:16]([O:18][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:17] |f:0.1|
|
Name
|
|
Quantity
|
7.36 g
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)[O-].[Mg+2]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.758 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=O)O)C=C(C1)I
|
Name
|
|
Quantity
|
7.31 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Type
|
CUSTOM
|
Details
|
After stirring for 15 minutes, to the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 3 days at room temperature
|
Duration
|
3 d
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned between EtOAc and water
|
Type
|
WASH
|
Details
|
The organic layer was washed with satd
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
NaHCO3 and brine, dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=O)OC(C)(C)C)C=C(C1)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.44 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |